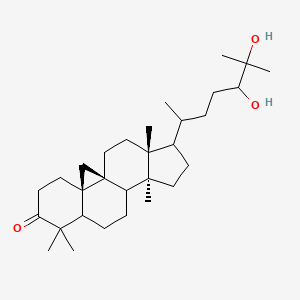

24R,25-Dihydroxycycloartan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19?,20?,21?,22?,24?,27-,28+,29-,30+/m1/s1 |

InChI Key |

JCGYBQRUVSZLCH-ZWCCHFHBSA-N |

Isomeric SMILES |

CC(CCC(C(C)(C)O)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of (24R),25-Dihydroxycycloartan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of (24R),25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562). This document details the natural source of the compound, a representative experimental protocol for its isolation, and an exploration of the known biological activities and associated signaling pathways of structurally related compounds.

Introduction

(24R),25-Dihydroxycycloartan-3-one is a polycyclic triterpenoid belonging to the cycloartane (B1207475) family, characterized by a cyclopropane (B1198618) ring incorporated into a tetracyclic steroid-like nucleus. First identified from a natural source, this class of compounds has garnered interest within the scientific community for its potential therapeutic applications. This guide serves as a technical resource for researchers interested in the isolation and further investigation of this and similar natural products.

Discovery and Natural Source

(24R),25-Dihydroxycycloartan-3-one was first isolated from the leaves of Aglaia harmsiana, a plant species native to Indonesia.[1] The initial report of its discovery was published in the mid-1990s, contributing to the growing body of knowledge on the diverse phytochemical landscape of the Aglaia genus.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of (24R),25-Dihydroxycycloartan-3-one are summarized in the table below. This data is critical for its detection, characterization, and quantification in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₃ | [4] |

| Molecular Weight | 458.7 g/mol | N/A |

| General Class | Triterpenoid | [4] |

| Sub-Class | Cycloartane | [1] |

Note: Further quantitative data such as melting point, specific rotation, and detailed NMR spectral assignments would be found in the original research publication, which is not publicly available in its entirety. The data presented here is based on the initial crystallographic report and general chemical principles.

Experimental Protocols: Isolation and Purification

While the original, detailed experimental protocol for the isolation of (24R),25-Dihydroxycycloartan-3-one from Aglaia harmsiana is not fully accessible, a representative methodology can be constructed based on established procedures for isolating cycloartane triterpenoids from closely related Aglaia species. The following protocol is a composite representation of standard practices in natural product chemistry.

Plant Material Collection and Preparation

Fresh leaves of Aglaia harmsiana are collected and thoroughly washed to remove any surface contaminants. The leaves are then air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once completely dry, the plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material undergoes solvent extraction to isolate the crude mixture of secondary metabolites.

-

Maceration: The powdered leaves are soaked in a non-polar solvent, such as n-hexane, at room temperature for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction of non-polar constituents, including triterpenoids.

-

Solvent Evaporation: The combined n-hexane extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude n-hexane extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to separate and purify the target compound.

-

Vacuum Liquid Chromatography (VLC): The crude n-hexane extract is initially fractionated using VLC over a silica (B1680970) gel stationary phase. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures) is used to elute fractions of varying polarity.

-

Gravity Column Chromatography: Fractions identified as containing triterpenoids (based on thin-layer chromatography analysis) are further purified by gravity column chromatography, again using a silica gel stationary phase and a refined solvent gradient.

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using PTLC or semi-preparative HPLC to yield pure (24R),25-Dihydroxycycloartan-3-one.

The workflow for the isolation and purification of (24R),25-Dihydroxycycloartan-3-one is depicted in the following diagram:

Biological Activity and Signaling Pathways

While specific biological activity data for (24R),25-Dihydroxycycloartan-3-one is limited in the public domain, the broader class of cycloartane triterpenoids has been shown to exhibit a range of pharmacological effects, including anti-cancer and anti-inflammatory properties.

Studies on other cycloartane triterpenoids have demonstrated their ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, certain cycloartane triterpenoids have been found to induce apoptosis in breast cancer cells via a p53-dependent mitochondrial signaling pathway.[5] This involves the upregulation of p53 and Bax, leading to mitochondrial dysfunction and the activation of caspase-7.

Furthermore, some cycloartane triterpenoids have been shown to inhibit the Raf/MEK/ERK and Akt phosphorylation pathways in human breast carcinoma cells.[6] The inhibition of these pathways, which are crucial for cell survival and proliferation, contributes to the pro-apoptotic effects of these compounds. Another study on a cycloartane triterpenoid in melanoma cells revealed the inhibition of both the β-catenin and c-Raf–MEK1–ERK signaling pathways.[7][8]

A representative diagram of a signaling pathway potentially modulated by cycloartane triterpenoids is provided below:

References

- 1. researchgate.net [researchgate.net]

- 2. setsunan.ac.jp [setsunan.ac.jp]

- 3. scielo.br [scielo.br]

- 4. (24R)-24,25-Dihydroxycycloartan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf–MEK1–ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins and Biological Potential of 24R,25-Dihydroxycycloartan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and potential biological activities of the cycloartane (B1207475) triterpenoid (B12794562), 24R,25-Dihydroxycycloartan-3-one. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Distribution

The primary identified natural source of this compound is the plant species Dysoxylum malabaricum, a member of the Meliaceae family.[1][2] This compound was first isolated from the leaves of this plant, which is found in India.[1][2] While crystallographic data also points to its origin from medicinal plants in Indonesia, the specific plant species from that region has not been explicitly identified in the available literature.[3] The genus Dysoxylum is known to be a rich source of structurally diverse triterpenoids, including numerous cycloartane-type compounds.

Quantitative Data

| Compound Name/Identifier | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 (a cycloartane from D. malabaricum) | Dysoxylum malabaricum | T-47D (Breast) | 18 | [4] |

| Compound 2 (a cycloartane from D. malabaricum) | MCF-7 (Breast) | 22 | [4] | |

| Compound 2 (a cycloartane from D. malabaricum) | MDA-MB-231 (Breast) | 40 | [4] | |

| Compound 3 (a cycloartane from D. malabaricum) | T-47D (Breast) | 30-40 | [4] | |

| Compound 3 (a cycloartane from D. malabaricum) | MCF-7 (Breast) | 30-40 | [4] | |

| Compound 3 (a cycloartane from D. malabaricum) | MDA-MB-231 (Breast) | 30-40 | [4] | |

| ADHC-AXpn | Cimicifuga foetida | MCF-7 (Breast) | 27.81 | [4] |

| ADHC-AXpn | MCF10A (Normal Breast Epithelial) | 78.63 | [4] |

Experimental Protocols

The following is a synthesized experimental protocol for the extraction and isolation of cycloartane triterpenoids from plant material, based on methodologies reported for compounds from Dysoxylum and Cimicifuga species. This protocol can serve as a foundational methodology for the targeted isolation of this compound.

Extraction

-

Plant Material Preparation: Air-dry the leaves or bark of Dysoxylum malabaricum. Grind the dried plant material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation

-

Solvent Partitioning: Suspend the crude extract in a 90% methanol-water solution and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Concentrate each fraction to dryness.

-

Column Chromatography: Subject the chloroform or ethyl acetate fraction, which is likely to contain the triterpenoids, to silica (B1680970) gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Further Purification: Combine fractions showing similar profiles on Thin Layer Chromatography (TLC). Subject these combined fractions to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the isolated compounds using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure of the molecule.[3]

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on other cytotoxic cycloartane triterpenoids provides valuable insights into their potential mechanisms of action, primarily in the context of cancer cell biology.

Cytotoxicity through Apoptosis Induction

Several cycloartane triterpenoids isolated from Cimicifuga species have been shown to induce apoptosis in breast cancer cells. The proposed mechanism involves a p53-dependent mitochondrial signaling pathway.[5]

Caption: p53-dependent mitochondrial apoptosis pathway.

This pathway suggests that these compounds can activate the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. Bax, in turn, disrupts the mitochondrial membrane potential, triggering the activation of executioner caspases, such as caspase-7, ultimately leading to programmed cell death.[5]

Inhibition of Cell Proliferation and Survival Pathways

Other studies have demonstrated that cycloartane triterpenoids can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK and Akt pathways.

Caption: Inhibition of Raf/MEK/ERK and Akt pathways.

By inhibiting the phosphorylation of key kinases like Raf and Akt, these compounds can effectively shut down downstream signaling cascades that are crucial for cell growth and survival, making them promising candidates for anti-cancer drug development.[4]

Induction of Cell Cycle Arrest

Recent studies on cycloartane triterpenoids from Dysoxylum malabaricum have revealed their ability to induce cell cycle arrest in cancer cells. One compound was found to halt the G0/G1 phase of the cell cycle by inhibiting the enzymes CDC20 and CDC25. Another study on a novel cycloartane triterpenoid from Cimicifuga foetida showed it induced G2/M cell cycle arrest by downregulating cyclin B1 and CDK1.[4]

Caption: G2/M cell cycle arrest induction workflow.

This mechanism of action prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth.

Conclusion and Future Directions

This compound, a natural product from Dysoxylum malabaricum, belongs to a class of cycloartane triterpenoids that exhibit significant cytotoxic potential against cancer cells. While further research is required to elucidate the specific biological activities and signaling pathways of this particular compound, the available data on related molecules suggest that it may act through the induction of apoptosis and cell cycle arrest.

Future research should focus on:

-

Developing optimized and scalable methods for the isolation of this compound from its natural source or through semi-synthesis.

-

Conducting comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action against a broad panel of cancer cell lines and in animal models.

-

Investigating its potential synergistic effects with existing chemotherapeutic agents.

This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential lead compound in the development of novel anti-cancer therapies.

References

- 1. Triterpenoids from Dysoxylum malabaricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 3. (24R)-24,25-Dihydroxycycloartan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 24R,25-Dihydroxycycloartan-3-one in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 24R,25-Dihydroxycycloartan-3-one in plants. Drawing from current scientific literature, this document details the enzymatic steps, intermediate compounds, and relevant experimental methodologies. The pathway is of significant interest due to the diverse biological activities exhibited by cycloartane-type triterpenoids, making them promising candidates for drug development.

Introduction to Cycloartane (B1207475) Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene (B107256). In plants, the cyclization of 2,3-oxidosqualene represents a key branching point between the biosynthesis of primary metabolites like sterols and a vast array of specialized triterpenoids. The formation of the cycloartane skeleton is initiated by the enzyme cycloartenol (B190886) synthase, which catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. This initial step is conserved across the plant kingdom and serves as the foundation for the biosynthesis of various phytosterols (B1254722) and other cycloartane derivatives. Subsequent modifications to the cycloartenol backbone, including hydroxylation, oxidation, and glycosylation, are responsible for the immense structural diversity of these compounds.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a proposed pathway can be constructed based on known enzymatic reactions in plant triterpenoid (B12794562) and sterol metabolism. The pathway begins with the formation of cycloartenol and is hypothesized to proceed through a series of hydroxylation and oxidation reactions.

Initial Step: Formation of Cycloartenol

The biosynthesis commences with the cyclization of 2,3-oxidosqualene, a linear C30 isoprenoid precursor. This reaction is catalyzed by cycloartenol synthase (CAS) , a type of oxidosqualene cyclase.[1] The CAS enzyme directs the intricate folding and subsequent cyclization of the substrate to form the characteristic tetracyclic ring system of cycloartenol, which also features a cyclopropane (B1198618) ring.

Hypothesized Hydroxylation at C-24 and C-25

Following the formation of cycloartenol, the side chain is proposed to undergo hydroxylation at the C-24 and C-25 positions. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) . Plant CYPs are a large and diverse family of enzymes known to be involved in the oxidative modification of various secondary metabolites, including triterpenoids.[2][3] Specifically, members of the CYP716 family have been identified as major contributors to the structural diversification of triterpenoids and have been shown to act on cycloartane substrates.[2] It is plausible that one or more CYP enzymes, potentially from the CYP716 family, are responsible for the sequential hydroxylation of the cycloartenol side chain to yield cycloartane-3β,24R,25-triol . The existence of cycloartane-3,24,25-triol (B1153221) has been reported in various plants, lending support to its role as a key intermediate in this pathway.[4]

Final Oxidation Step: Formation of the 3-keto Group

The final step in the proposed pathway is the oxidation of the 3-hydroxyl group of cycloartane-3β,24R,25-triol to a 3-keto group, yielding this compound. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) . These enzymes are known to be involved in the biosynthesis of steroid hormones and other triterpenoids in both plants and animals, where they catalyze the conversion of 3β-hydroxy steroids to their corresponding 3-keto forms.[5][6]

References

- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ancient CYP716 family is a major contributor to the diversification of eudicot triterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arabidopsis 3β-Hydroxysteroid Dehydrogenases/C4-Decarboxylases Are Essential for the Pollen and Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulation of 3 beta-hydroxysteroid dehydrogenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 24R,25-Dihydroxycycloartan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 24R,25-Dihydroxycycloartan-3-one, a cycloartane-type triterpenoid (B12794562). This document consolidates available data on its spectroscopic characteristics, isolation from natural sources, and potential as a cytotoxic agent. Detailed experimental protocols and data are presented to support further research and development efforts in the fields of medicinal chemistry and oncology.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₃₀H₅₀O₃.[1] Its structure is characterized by a cycloartane (B1207475) skeleton, which is a tetracyclic triterpenoid featuring a distinctive cyclopropane (B1198618) ring fused to the D-ring. The key functional groups include a ketone at the C-3 position and a dihydroxylated side chain at C-17, with the stereochemistry at the C-24 position being of the R configuration.

The three six-membered rings of the core structure adopt chair and twist-boat conformations, while the five-membered ring is in a distorted envelope conformation.[1] An intramolecular hydrogen bond is formed between the two hydroxyl groups on the side chain, and there is also an intermolecular hydrogen bond between one of these hydroxyl groups and the carbonyl group of a neighboring molecule in the crystalline state.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₃ | [1] |

| Molecular Weight | 458.72 g/mol | |

| IUPAC Name | (24R)-24,25-dihydroxycycloartan-3-one | |

| CAS Number | 167342-99-8 | |

| Appearance | White amorphous powder |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 38.7 | |

| 2 | 34.0 | |

| 3 | 218.4 | |

| 4 | 47.3 | |

| 5 | 49.8 | |

| 6 | 21.1 | |

| 7 | 28.1 | |

| 8 | 47.9 | |

| 9 | 20.2 | |

| 10 | 25.9 | |

| 11 | 25.8 | |

| 12 | 35.5 | |

| 13 | 45.4 | |

| 14 | 48.8 | |

| 15 | 32.9 | |

| 16 | 26.4 | |

| 17 | 52.3 | |

| 18 | 18.1 | |

| 19 | 29.8 | |

| 20 | 36.1 | |

| 21 | 18.7 | |

| 22 | 35.1 | |

| 23 | 27.2 | |

| 24 | 76.9 | |

| 25 | 72.9 | |

| 26 | 29.7 | |

| 27 | 29.7 | |

| 28 | 26.8 | |

| 29 | 21.5 | |

| 30 | 14.7 |

Note: Specific proton chemical shifts are not fully detailed in the readily available literature and would require access to the original publication's supplementary data.

Experimental Protocols

Isolation of this compound from Aglaia harmsiana

The following is a generalized protocol based on the isolation of cycloartane triterpenoids from Aglaia species.

Diagram 1: Experimental Workflow for Isolation

References

In-Depth Technical Guide: Spectroscopic Data for 24R,25-Dihydroxycycloartan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols for the natural product 24R,25-Dihydroxycycloartan-3-one . This cycloartane-type triterpenoid (B12794562) was isolated from the leaves of Dysoxylum malabaricum.[1] The structural elucidation of this compound was achieved through comprehensive analysis of its spectral data.

Spectroscopic Data

The structural identity of this compound was confirmed through a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR. The data presented here are based on the values reported in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Technique | Ion / Fragment | Observed m/z | Interpretation |

| ESI-MS | [M+H]⁺ | 459.3838 | Corresponds to the protonated molecule (C₃₀H₅₁O₃) |

| ESI-MS | [M+Na]⁺ | 481.3658 | Corresponds to the sodium adduct (C₃₀H₅₀O₃Na) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Frequency (cm⁻¹) | Functional Group | Interpretation |

| 3450 | O-H (stretch) | Indicates the presence of hydroxyl groups. |

| 1705 | C=O (stretch) | Confirms the presence of a ketone (carbonyl) group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum shows signals corresponding to the different proton environments in the molecule. Key signals include those for the cyclopropane (B1198618) ring, methyl groups, and protons adjacent to hydroxyl and carbonyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-19a | 0.33 | d | 4.0 |

| H-19b | 0.55 | d | 4.0 |

| H-24 | 3.38 | dd | 8.0, 2.5 |

| Various Methyls | 0.85 - 1.25 | s | - |

| Other CH, CH₂ | 0.80 - 2.70 | m | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment (e.g., ketone, alcohol, alkane).

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 35.5 | 16 | 28.2 |

| 2 | 34.0 | 17 | 52.4 |

| 3 | 218.2 | 18 | 18.1 |

| 4 | 48.8 | 19 | 29.8 |

| 5 | 47.3 | 20 | 36.1 |

| 6 | 21.1 | 21 | 18.3 |

| 7 | 28.0 | 22 | 35.0 |

| 8 | 47.9 | 23 | 26.5 |

| 9 | 20.2 | 24 | 78.8 |

| 10 | 26.0 | 25 | 70.8 |

| 11 | 26.5 | 26 | 24.9 |

| 12 | 35.6 | 27 | 25.1 |

| 13 | 45.4 | 28 | 25.8 |

| 14 | 48.9 | 29 | 19.4 |

| 15 | 32.9 | 30 | 14.1 |

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and characterization of triterpenoids from plant sources.

Isolation and Purification

The isolation of this compound from Dysoxylum malabaricum follows a multi-step chromatographic process.

-

Plant Material : The leaves of Dysoxylum malabaricum were collected, air-dried, and pulverized.

-

Extraction : The powdered plant material was extracted using cold percolation with dichloromethane as the solvent. The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography : The crude extract was subjected to column chromatography over silica gel.

-

Elution : The column was eluted with a solvent gradient, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection : Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification : Fractions containing the compound of interest were combined and further purified using preparative TLC to yield pure this compound.

Spectroscopic Analysis

The following instruments and parameters are typically used for the structural elucidation of such compounds.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer (e.g., 400 or 500 MHz), using CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.

-

Mass Spectrometry : ESI-MS or other high-resolution mass spectrometry techniques were used to determine the exact mass and molecular formula.

-

IR Spectroscopy : The IR spectrum was recorded on an FT-IR spectrometer, typically using KBr pellets.

Structure Elucidation Logic

The final structure was determined by piecing together the information obtained from various spectroscopic techniques.

-

Mass Spectrometry established the molecular formula as C₃₀H₅₀O₃.

-

IR Spectroscopy confirmed the presence of hydroxyl (-OH) and ketone (C=O) functional groups.

-

¹³C NMR showed 30 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 218.2 confirmed the ketone, while signals at δ 78.8 and 70.8 indicated carbons attached to hydroxyl groups.

-

¹H NMR revealed characteristic signals for the two protons of the cyclopropane ring (a hallmark of cycloartane (B1207475) triterpenoids) at δ 0.33 and 0.55. The signal at δ 3.38 corresponds to the proton on the carbon bearing a hydroxyl group in the side chain.

-

Combined analysis of 1D and 2D NMR experiments (like COSY and HMBC) allowed for the complete and unambiguous assignment of all proton and carbon signals, leading to the final structure of this compound.

References

24R,25-Dihydroxycycloartan-3-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

24R,25-Dihydroxycycloartan-3-one is a naturally occurring cycloartane (B1207475) triterpenoid (B12794562) isolated from Dysoxylum malabaricum, a plant recognized for its diverse phytochemical composition. This document provides a comprehensive overview of the known physical and chemical properties of this compound. While specific quantitative data for some physical properties remain elusive in publicly available literature, this guide consolidates existing structural and biological information. Cycloartane triterpenoids, as a class, are gaining significant interest in the scientific community for their potential therapeutic applications, including cytotoxic and anti-cancer properties. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Properties

Comprehensive experimental data on all physical and chemical properties of this compound are not extensively reported. However, the available information is summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₃ | [1] |

| Molecular Weight | 458.72 g/mol | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Appearance | Not Reported |

Structural Information:

X-ray crystallography studies have revealed the detailed three-dimensional structure of this compound. The molecule features a characteristic cycloartane skeleton with a cyclopropane (B1198618) ring. The three six-membered rings adopt chair, twist, and twist-boat conformations, while the five-membered ring is in a slightly distorted envelope conformation.[2] An intramolecular hydrogen bond is formed between the two hydroxyl groups on the side chain.[2] Additionally, an intermolecular hydrogen bond exists between one of the hydroxyl groups and the carbonyl group of a neighboring molecule in the crystal lattice.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete, publicly available dataset is not available, the existence of NMR and mass spectrometry data can be inferred from isolation studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR data are fundamental for the structural elucidation of this compound. While specific chemical shifts are not detailed in the available literature, NMR spectroscopy was a key technique used in the characterization of cycloartane triterpenoids isolated from Dysoxylum malabaricum.

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been utilized in the characterization of related compounds from Dysoxylum malabaricum, which would provide the exact mass and elemental composition of this compound.

Experimental Protocols

Isolation of Cycloartane Triterpenoids from Dysoxylum malabaricum

While a specific protocol for the isolation of this compound is not explicitly detailed, a general methodology for the isolation of cycloartane triterpenoids from the bark of Dysoxylum malabaricum has been described.[3][4][5][6] This process typically involves bioassay-guided fractionation.

Experimental Workflow for Isolation:

Methodology:

-

Extraction: The dried and powdered bark of Dysoxylum malabaricum is extracted with a solvent system such as dichloromethane-methanol.[3][4][5][6]

-

Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate fractions with biological activity.

-

Chromatography: The active fractions are then subjected to silica gel column chromatography.

-

Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including NMR and HRESIMS.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on other cycloartane triterpenoids isolated from Dysoxylum malabaricum provide insights into its potential therapeutic effects.

Cytotoxic Activity:

Several cycloartane triterpenoids from Dysoxylum malabaricum have demonstrated notable cytotoxic effects against various cancer cell lines, including breast, lung, and hypopharynx cancer.[3] For instance, a related compound was found to have an IC₅₀ of 14 µM against MCF-7 breast cancer cells.[3] Another study showed a different cycloartane triterpenoid from the same plant with an IC₅₀ value of 18 μM against the T-47D breast cancer cell line.

Proposed Signaling Pathway for Cytotoxicity:

Based on studies of related cycloartane triterpenoids from Dysoxylum malabaricum, a potential mechanism of action involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action:

-

Cell Cycle Arrest: Some cycloartane triterpenoids from Dysoxylum malabaricum have been shown to halt the cell cycle in the G0/G1 phase.[3]

-

Apoptosis: These compounds can also induce programmed cell death (apoptosis) in cancer cells.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure. While there is a lack of specific data on some of its physical properties and a detailed elucidation of its biological mechanisms, the known cytotoxic activities of related cycloartane triterpenoids from Dysoxylum malabaricum suggest that it warrants further investigation. Future research should focus on:

-

Determining the precise physical constants (melting point, boiling point, solubility) of the pure compound.

-

Publishing a complete and assigned NMR spectral dataset.

-

Developing and publishing a detailed, optimized protocol for its isolation and purification.

-

Conducting comprehensive biological assays to determine its specific cytotoxic and other pharmacological activities.

-

Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

Such studies will be invaluable for unlocking the full therapeutic potential of this and other related natural products in drug discovery and development.

References

- 1. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (24R)-24,25-Dihydroxycycloartan-3-one [pubmed.ncbi.nlm.nih.gov]

- 3. New cycloartane triterpenoids from Dysoxylum malabaricum and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New ring-A modified cycloartane triterpenoids from Dysoxylum malabaricum bark: Isolation, structure elucidation and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 24R,25-Dihydroxycycloartan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the cycloartane (B1207475) triterpenoid (B12794562), 24R,25-Dihydroxycycloartan-3-one. The content herein is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a cycloartane-type triterpenoid, a class of natural products known for their diverse and significant biological activities. This compound has been isolated from Dysoxylum malabaricum, a plant belonging to the Meliaceae family. Structurally, it possesses the characteristic tetracyclic core of cycloartane triterpenoids with a cyclopropane (B1198618) ring. The "24R,25-Dihydroxy" designation indicates the presence of two hydroxyl groups on the side chain at positions 24 and 25, with a defined stereochemistry at carbon 24, and a ketone group at position 3 of the core structure. The biological activities of cycloartane triterpenoids are a subject of ongoing research, with studies reporting anti-inflammatory, anticancer, and antiviral properties for various members of this class.

Primary Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

A key reported biological activity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus early antigen (EBV-EA). This assay is a well-established primary screening test for potential cancer chemopreventive agents, specifically those that may act as anti-tumor promoters. The induction of EBV-EA in latently infected cells, such as the Raji cell line, can be triggered by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). The ability of a compound to inhibit this activation suggests it may interfere with the process of tumor promotion.

Quantitative Data

The inhibitory activity of (24xi)-24,25-dihydroxycycloartan-3-one on EBV-EA activation is summarized in the table below. This compound was found to have a potent inhibitory effect.[1]

| Compound | Biological Activity | Assay System | Inducer | IC50 (nM) |

| (24xi)-24,25-Dihydroxycycloartan-3-one | Inhibition of EBV-EA Activation | Raji Cells | TPA | 6.1-7.4 |

Experimental Protocols

The following is a detailed methodology for the in vitro Epstein-Barr virus early antigen (EBV-EA) activation assay, as described in the study by Akihisa et al. (2007).[1]

Cell Culture and Reagents

-

Cell Line: Raji cells, a human lymphoblastoid cell line latently infected with EBV.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, and antimycotics.

-

Incubation Conditions: 37 °C in a humidified atmosphere of 5% CO2.

-

Inducing Agent: 12-O-Tetradecanoylphorbol-13-acetate (TPA).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

EBV-EA Inhibition Assay Procedure

-

Raji cells are seeded at a density of 1 x 10^6 cells/mL in the culture medium.

-

The cells are incubated with the inducing agent (TPA) and various concentrations of the test compound for 48 hours.

-

After incubation, the cells are harvested, washed, and smeared on glass slides.

-

The smears are air-dried and fixed with a suitable fixative (e.g., acetone).

-

Indirect immunofluorescence staining is performed using high-titer EBV-positive human serum as the primary antibody source, followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

The percentage of EBV-EA-positive cells (displaying green fluorescence) is determined by counting at least 500 cells under a fluorescence microscope.

-

The inhibition rate is calculated using the following formula: Inhibition Rate (%) = [1 - (Percentage of positive cells in treated group / Percentage of positive cells in control group)] x 100

-

The IC50 value, the concentration of the test compound that inhibits 50% of EBV-EA activation, is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for EBV-EA Inhibition

The following diagram illustrates a simplified proposed mechanism for TPA-induced EBV-EA activation and the potential point of inhibition by this compound. TPA is known to activate protein kinase C (PKC), which in turn triggers a signaling cascade leading to the activation of EBV immediate-early genes (BZLF1 and BRLF1), ultimately resulting in the expression of early antigens. This compound may interfere with this pathway, possibly at the level of PKC activation or downstream signaling events.

Caption: Proposed inhibition of TPA-induced EBV-EA activation pathway.

Experimental Workflow for EBV-EA Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibition of EBV-EA activation.

Caption: Workflow for the in vitro EBV-EA inhibition assay.

Broader Biological Context: Activities of Cycloartane Triterpenoids from Dysoxylum malabaricum

While the inhibition of EBV-EA is a significant finding, it is important to note that cycloartane triterpenoids isolated from Dysoxylum malabaricum have also been reported to exhibit other biological activities, primarily cytotoxicity against various cancer cell lines.

Recent studies have isolated novel cycloartane triterpenoids from the bark of Dysoxylum malabaricum and evaluated their cytotoxic potential against breast, lung, and hypopharynx cancer cell lines.[2][3] For instance, one study reported that a newly isolated cycloartane triterpenoid exhibited an IC50 of 14 µM against MCF-7 breast cancer cells and induced cell cycle arrest in the G0/G1 phase.[2][3] Another study on new ring-A modified cycloartane triterpenoids from the same plant demonstrated notable cytotoxicity against breast cancer cells, with one compound showing the highest activity against MDA-MB-231 cells and inducing apoptosis.[4] These findings suggest that this compound and related compounds from Dysoxylum malabaricum are promising candidates for further investigation in cancer research.

Disclaimer: The information provided in this technical guide is intended for a scientific audience and for research purposes only. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

- 1. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New cycloartane triterpenoids from Dysoxylum malabaricum and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New ring-A modified cycloartane triterpenoids from Dysoxylum malabaricum bark: Isolation, structure elucidation and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Cycloartane Triterpenoids: A Technical Overview

Disclaimer: This technical guide explores the anti-inflammatory properties of cycloartane (B1207475) triterpenoids as a chemical class. Extensive literature searches did not yield any specific data on the anti-inflammatory activity of 24R,25-Dihydroxycycloartan-3-one . The information presented herein is based on studies of structurally related cycloartane compounds and is intended to provide a general understanding of their potential therapeutic effects for researchers, scientists, and drug development professionals.

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products found in various plant species.[1][2] These compounds are characterized by a tetracyclic core structure with a cyclopropane (B1198618) ring, which contributes to their unique chemical and biological properties. While research into the specific biological activities of many individual cycloartane triterpenoids is ongoing, a growing body of evidence suggests that this class of compounds possesses significant anti-inflammatory potential.[1][2] This guide summarizes the current understanding of the anti-inflammatory effects of cycloartane triterpenoids, focusing on their mechanisms of action, quantitative data from relevant studies, and the experimental protocols used to evaluate their efficacy.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of various cycloartane triterpenoids have been quantified in several preclinical studies. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vivo Anti-inflammatory Activity of Argentatins from Parthenium argentatum

| Compound | Model | ED₅₀ (mmol/ear) | Reference Compound (Indomethacin) ED₅₀ (mmol/ear) |

| Argentatin A | TPA-induced mouse ear edema | 2.8 x 10⁻⁴ | 4.5 x 10⁻⁴ |

| Argentatin B | TPA-induced mouse ear edema | 1.5 x 10⁻⁴ | 4.5 x 10⁻⁴ |

| 25-nor-cycloart-3,16-dione-17-en-24-oic acid (derivative of Argentatin A) | TPA-induced mouse ear edema | 1.4 x 10⁻⁴ | 4.5 x 10⁻⁴ |

Data extracted from a study on cycloartane-type terpenes from Parthenium argentatum.[3]

Table 2: In Vitro Anti-inflammatory Activity of Cycloartane Triterpenoids from Actaea vaginata

| Compound | Assay | IC₅₀ (µM) |

| Various isolated cycloartane triterpenoids | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | 5.0 - 24.4 |

Data from a study on cycloartane triterpenoids from Actaea vaginata.[4]

Table 3: In Vitro Anti-inflammatory Activity of Cycloartane Glycosides from Astragalus membranaceus

| Compound | Assay | IC₅₀ (µM) |

| Agroastragaloside V | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | > 10 |

| Agroastragaloside I | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | 4.70 |

| Agroastragaloside II | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | 2.33 |

| Isoastragaloside II | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | 1.38 |

| Astragaloside IV | LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | 3.25 |

Data from a study on cycloartane-type saponins (B1172615) from Astragalus membranaceus.[5]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of cycloartane triterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms identified in the literature are the inhibition of the NF-κB and COX-2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][6] Several studies have demonstrated that cycloartane triterpenoids can effectively inhibit the activation of the NF-κB pathway.[4][6] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the synthesis of prostaglandins, which are potent inflammatory mediators. Some cycloartane triterpenoids, such as Argentatin B, have been shown to inhibit the activity of COX-2, thereby reducing prostaglandin (B15479496) production and mitigating inflammation.[3]

Caption: Inhibition of the COX-2 enzyme pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of cycloartane triterpenoids.

TPA-Induced Mouse Ear Edema Model

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

-

Animals: Male CD-1 mice.

-

Procedure:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce inflammation and edema.

-

The test compound (e.g., a cycloartane triterpenoid) is applied topically to the same ear, typically at the same time as the TPA. A control group receives only the TPA and vehicle.

-

After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated and untreated ears is removed using a biopsy punch.

-

The weight of the ear punches is measured, and the difference in weight between the TPA-treated ear and the untreated ear is calculated as an index of edema.

-

The percentage inhibition of edema by the test compound is calculated relative to the control group.

-

The ED₅₀ (the dose that causes 50% inhibition of edema) is determined from a dose-response curve.[3]

-

LPS-Stimulated RAW264.7 Macrophage Assay

This in vitro assay is used to assess the ability of a compound to inhibit the production of inflammatory mediators by macrophages.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Procedure:

-

RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compound (cycloartane triterpenoid) for a specific duration (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group is treated with vehicle and LPS, and another control group is left unstimulated.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using ELISA kits.

-

Cell viability is assessed using an assay such as the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

The IC₅₀ (the concentration that causes 50% inhibition of the inflammatory marker) is calculated.[4][5]

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the screening and mechanistic evaluation of the anti-inflammatory properties of cycloartane triterpenoids.

Caption: General experimental workflow.

Conclusion

The available scientific literature strongly suggests that cycloartane triterpenoids represent a promising class of natural products with significant anti-inflammatory properties. Their mechanisms of action, primarily through the inhibition of the NF-κB and COX-2 signaling pathways, make them attractive candidates for further investigation in the development of novel anti-inflammatory drugs. While no specific data exists for this compound, the general findings for this compound class warrant its investigation to determine if it shares the anti-inflammatory potential of other cycloartane triterpenoids. Future research should focus on isolating and characterizing more cycloartane derivatives, elucidating their precise molecular targets, and evaluating their efficacy and safety in more advanced preclinical and clinical models of inflammatory diseases.

References

- 1. [Review of bioactivities of natural cycloartane triterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartane triterpenoids from Actaea vaginata with anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloartane-type sapogenol derivatives inhibit NFκB activation as chemopreventive strategy for inflammation-induced prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 24R,25-Dihydroxyvitamin D3 in Vitamin D Metabolism

Based on the initial analysis, it is highly probable that the user's query about "24R,25-Dihydroxycycloartan-3-one" contains a misnomer and is intended to be about 24R,25-dihydroxyvitamin D3 (also known as 24R,25-dihydroxycholecalciferol), a well-established metabolite in vitamin D metabolism. The term "cycloartan" refers to a different class of triterpenoid (B12794562) compounds, and there is no significant body of scientific literature linking a "this compound" to vitamin D metabolism.

Therefore, this technical guide will focus on the role of 24R,25-dihydroxyvitamin D3 in vitamin D metabolism, addressing the core requirements of the user's request for this crucial metabolite.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D metabolism is a complex and vital process for maintaining calcium homeostasis, ensuring bone health, and influencing a wide array of other physiological functions. While 1α,25-dihydroxyvitamin D3 (Calcitriol) is renowned as the most biologically active form of vitamin D, a growing body of evidence indicates that other metabolites are not mere inactive byproducts but possess distinct and significant biological roles. Among these, 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3] has garnered considerable attention. Initially considered a product of a catabolic pathway destined for excretion, 24R,25(OH)2D3 is now recognized as a bioactive metabolite with specific functions, particularly in bone and cartilage. This guide provides a comprehensive technical overview of the synthesis, metabolism, signaling pathways, and physiological functions of 24R,25(OH)2D3, supplemented with quantitative data and detailed experimental protocols.

Synthesis and Catabolism of 24R,25-Dihydroxyvitamin D3

The concentration of 24R,25(OH)2D3 in circulation is meticulously controlled through its synthesis and subsequent degradation, which are integral to the overall regulation of vitamin D homeostasis.

Synthesis

24R,25-dihydroxyvitamin D3 is synthesized from its precursor, 25-hydroxyvitamin D3 (25(OH)D3), via hydroxylation at the 24th carbon position. This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase , which is encoded by the CYP24A1 gene [1][2][3][4]. As a member of the cytochrome P450 superfamily, CYP24A1 plays a pivotal role in vitamin D metabolism[1]. The expression of the CYP24A1 gene is tightly regulated, primarily through a potent induction by 1α,25(OH)2D3, which establishes a negative feedback mechanism to control the levels of the active vitamin D hormone[1][5]. Other factors, including parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), also modulate CYP24A1 expression[1]. Structurally, the presence of the 25-hydroxyl group on the vitamin D molecule is a critical prerequisite for the 24-hydroxylation to proceed[6].

Catabolism

The metabolic clearance of 24R,25(OH)2D3 is also mediated by the versatile enzyme CYP24A1. This enzyme can further hydroxylate 24R,25(OH)2D3, initiating a catabolic cascade that ultimately leads to the production of calcitroic acid. Calcitroic acid is a water-soluble and biologically inert end-product that is subsequently excreted from the body[7][8]. This catabolic process ensures the timely removal of 24R,25(OH)2D3, thereby contributing to the fine-tuning of vitamin D metabolite levels.

Signaling Pathways of 24R,25-Dihydroxyvitamin D3

24R,25(OH)2D3 exerts its biological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling

The genomic actions of 24R,25(OH)2D3 are primarily mediated through the Vitamin D Receptor (VDR) , a nuclear receptor that functions as a ligand-activated transcription factor. Although 24R,25(OH)2D3 binds to the VDR with a lower affinity than 1α,25(OH)2D3, this binding is physiologically relevant, especially in tissues where its concentration is significant[9][10]. Upon binding, the 24R,25(OH)2D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[9]. The binding of the 24R,25(OH)2D3-VDR complex to VDREs can be enhanced by nuclear accessory factors[10].

Non-Genomic Signaling

In addition to its genomic effects, 24R,25(OH)2D3 can also elicit rapid, non-genomic responses that do not involve gene transcription[8][11][12][13]. These actions are initiated at the cell membrane and involve the activation of second messenger systems. For instance, physiological concentrations of 24R,25(OH)2D3 have been shown to significantly increase cyclic guanosine (B1672433) 5'-monophosphate (cGMP) content in human osteoblastic cells within minutes[7]. This rapid signaling is thought to be mediated by a putative membrane-associated receptor. The activation of these second messenger pathways can lead to downstream effects, such as the modulation of ion channels and the activation of various protein kinases, which in turn can influence cellular processes like proliferation and differentiation[11].

Biological Functions of 24R,25-Dihydroxyvitamin D3

24R,25(OH)2D3 has been implicated in a variety of biological processes, with its roles in bone and cartilage being the most extensively studied.

Bone Metabolism

24R,25(OH)2D3 plays a significant role in bone formation and remodeling. It promotes the osteoblastic differentiation of human mesenchymal stem cells (hMSCs)[1][14]. In these cells, 24R,25(OH)2D3 has been shown to inhibit proliferation and promote osteoblastic differentiation, as evidenced by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix[1][14]. Furthermore, it can modulate the expression of key osteogenic genes, such as osteocalcin[7][9][15]. The effects of 24R,25(OH)2D3 on osteocalcin (B1147995) synthesis can be cooperative with 1α,25(OH)2D3[7].

Cartilage Health

24R,25(OH)2D3 is crucial for the health and development of cartilage. It has been shown to stimulate the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation[16]. Specifically, it appears to act on resting zone chondrocytes, inducing their differentiation into a phenotype responsive to 1α,25(OH)2D3, which is characteristic of growth zone chondrocytes[16]. This suggests a role for 24R,25(OH)2D3 in the regulation of endochondral ossification. Moreover, it has been demonstrated to have a protective effect on articular cartilage[17].

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics, receptor binding, and biological effects of 24R,25(OH)2D3.

Table 1: Pharmacokinetic Parameters of 24R,25(OH)2D3 in Humans

| Parameter | Value | Reference |

| Half-life (t½) | ||

| - Fast phase | 3.0 ± 0.9 hours | [18] |

| - Slow phase | 8.2 ± 2.9 days | [18] |

| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [18] |

| Bioavailability (oral) | ~70% | [18] |

Table 2: Vitamin D Receptor (VDR) Binding Affinity

| Ligand | Relative Binding Affinity (%) | Reference |

| 1α,25(OH)2D3 | 100 | |

| 24R,25(OH)2D3 | 1.7 times less potent than 24R,25(OH)2D3 | |

| 25(OH)D3 | Significantly lower than 1α,25(OH)2D3 |

Note: The binding of 24R,25(OH)2D3-liganded VDR to the Vitamin D Responsive Element (VDRE) is weak, even at concentrations 10^5-fold higher than 1α,25(OH)2D3, but is enhanced by a nuclear accessory factor.[10]

Table 3: Effects of 24R,25(OH)2D3 on Cellular Processes and Gene Expression

| Cell Type/System | Parameter | Dose/Concentration | Effect | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | Proliferation | 10 nM | Inhibition | [1][14] |

| Alkaline Phosphatase Activity | 10 nM | Increase | [1][14] | |

| Calcium Mineralization | 10 nM | Induction | [1][14] | |

| VDR mRNA expression | 10 nM | Decrease | [1] | |

| Osteocalcin mRNA expression | 10 nM | Decrease | [15] | |

| Human Osteoblastic Cells | cGMP content | 10⁻⁹ - 10⁻⁸ M | ~200% increase | [7] |

| Osteocalcin synthesis (with 10⁻⁹ M 1,25(OH)2D3) | 10⁻⁹ - 10⁻⁸ M | Stimulation | [7] | |

| Rabbit Costal Growth Chondrocytes | DNA synthesis (logarithmic phase) | Up to 10⁻⁷ M | No effect | [6] |

| Glycosaminoglycan (GAG) synthesis | Up to 10⁻⁷ M | No effect | [6] | |

| Expression of differentiated phenotype (confluent) | 10⁻⁷ M (maximal) | Stimulation | [6] | |

| Avian Growth Plate Chondrocytes (preconfluent) | DNA, protein, LDH activity | 0.10 - 10 nM | Significant increase | [17] |

| Mineral deposition | 0.10 - 10 nM | 20-50% increase | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of 24R,25(OH)2D3.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of 24R,25(OH)2D3 to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

References

- 1. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 5. Differential effects of 1 alpha,25-dihydroxycholecalciferol and 24R,25-dihydroxycholecalciferol on the proliferation and the differentiated phenotype of rabbit costal chondrocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 24R,25-dihydroxyvitamin D3 increases cyclic GMP contents, leading to an enhancement of osteocalcin synthesis by 1,25-dihydroxyvitamin D3 in cultured human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of vitamin D on growth cartilage cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nexus of Triterpenoids and Vitamin D Metabolites in Bone Regeneration: A Technical Guide

An In-depth Examination of 24R,25-Dihydroxy Compounds and Their Putative Roles in Fracture Healing for Researchers and Drug Development Professionals

Executive Summary

The intricate process of bone fracture healing is a highly coordinated physiological event involving a symphony of cellular and molecular players. The quest for therapeutic agents that can modulate and enhance this process is a significant focus of musculoskeletal research. This technical guide addresses the role of "24R,25-Dihydroxy" compounds in bone regeneration. Initial investigation into the specifically requested molecule, 24R,25-Dihydroxycycloartan-3-one , a cycloartane (B1207475) triterpenoid, reveals a notable scarcity of scientific literature pertaining to its effects on bone fracture healing. A singular crystallographic study describes its molecular structure but does not explore its biological activity[1]. The broader class of cycloartane triterpenoids, found in plants such as Actaea racemosa, has been primarily investigated for anti-inflammatory and cytotoxic properties[2][3][4][5][6][7][8][9][10][11].

Conversely, a similarly named compound, 24R,25-Dihydroxyvitamin D3 , a metabolite of vitamin D3, is the subject of extensive research in the context of bone metabolism and fracture repair. Given the potential for nomenclature confusion, this guide will focus on the substantial body of evidence surrounding 24R,25-Dihydroxyvitamin D3, presenting a comprehensive overview of its mechanism of action, quantitative effects on bone healing, and the experimental protocols utilized in these seminal studies. This information is intended to provide a valuable resource for researchers and drug development professionals in the field of bone regeneration.

The Role of 24R,25-Dihydroxyvitamin D3 in Bone Fracture Healing

Fracture healing is a complex process that recapitulates aspects of embryonic endochondral ossification. It involves a cascade of events, including inflammation, soft callus formation (chondrogenesis), hard callus formation (osteogenesis), and bone remodeling. Emerging evidence strongly suggests that 24R,25-Dihydroxyvitamin D3 is not merely an inactive catabolite of vitamin D metabolism but a crucial player in the endochondral phase of bone repair[12][13][14][15][16][17].

Mechanism of Action and Signaling Pathway

The biological effects of 24R,25-Dihydroxyvitamin D3 in fracture healing are mediated through a novel signaling pathway, distinct from the classical nuclear vitamin D receptor (VDR) pathway activated by 1α,25-dihydroxyvitamin D3[13][14]. The key components of this pathway are:

-

24R,25-Dihydroxyvitamin D3 : The signaling molecule that accumulates at the fracture site.

-

FAM57B2 (TLCD3B2) : A specific membrane-associated receptor for 24R,25-Dihydroxyvitamin D3 found on the surface of chondrocytes within the fracture callus[12][13][15].

-

Lactosylceramide (B164483) (LacCer) : The downstream effector molecule synthesized by FAM57B2 upon binding of 24R,25-Dihydroxyvitamin D3[12][13][15].

The binding of 24R,25-Dihydroxyvitamin D3 to FAM57B2 stimulates the synthesis of lactosylceramide, which in turn modulates chondrocyte maturation and promotes the transition from a soft cartilaginous callus to a hard, mineralized callus[13]. This pathway is essential for optimal endochondral ossification during fracture repair[13].

Quantitative Data on the Efficacy of 24R,25-Dihydroxyvitamin D3 in Bone Fracture Healing

In vivo studies, primarily in murine models, have provided quantitative evidence for the beneficial effects of 24R,25-Dihydroxyvitamin D3 on fracture healing. The following tables summarize key findings from these studies.

Table 1: Effects of 24R,25-Dihydroxyvitamin D3 on Fracture Callus Properties in Cyp24a1-/- Mice

| Parameter | Genotype/Treatment | Day 10 Post-Fracture | Day 14 Post-Fracture | Day 21 Post-Fracture | Reference |

| Callus Volume (mm³) | Wild-Type | 15.2 ± 0.8 | 17.5 ± 1.1 | 14.9 ± 0.9 | [13] |

| Cyp24a1-/- (No 24,25(OH)₂D₃) | 10.1 ± 0.7 | 12.3 ± 0.9 | 10.8 ± 0.6 | [13] | |

| Cyp24a1-/- + 24,25(OH)₂D₃ | 14.9 ± 1.0# | 16.9 ± 1.2# | 14.5 ± 0.8# | [13] | |

| Stiffness (N/mm) | Wild-Type | - | 12.5 ± 1.5 | 25.1 ± 3.2 | [13] |

| Cyp24a1-/- (No 24,25(OH)₂D₃) | - | 7.1 ± 1.1 | 14.3 ± 2.5* | [13] | |

| Cyp24a1-/- + 24,25(OH)₂D₃ | - | 11.8 ± 1.3# | 23.9 ± 3.0# | [13] |

*p < 0.05 vs. Wild-Type; #p < 0.05 vs. untreated Cyp24a1-/-

Table 2: Biomechanical Properties of Healing Bone in Wild-Type Mice Treated with 24R,25-Dihydroxyvitamin D3

| Parameter | Treatment Group | Day 21 Post-Osteotomy | Reference |

| Stiffness (N/mm) | Vehicle Control | 28.3 ± 2.1 | [12][15] |

| 24,25(OH)₂D₃ Treated | 38.9 ± 3.4 | [12][15] | |

| Elastic Modulus (MPa) | Vehicle Control | 1.8 ± 0.2 | [12][15] |

| 24,25(OH)₂D₃ Treated | 2.5 ± 0.3 | [12][15] |

*p < 0.05 vs. Vehicle Control

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on 24R,25-Dihydroxyvitamin D3.

In Vivo Murine Fracture Model

-

Animal Model : 12-week-old female C57BL/6 wild-type mice or Cyp24a1-null mice on a C57BL/6 background[12][13][15].

-

Surgical Procedure : A standardized mid-diaphyseal osteotomy of the tibia is performed. The fracture is typically stabilized with an intramedullary pin[13].

-

Treatment : 24R,25-Dihydroxyvitamin D3 is administered, often via subcutaneous injection, at specified dosages and time intervals post-surgery. Control groups receive a vehicle injection[12][13][15].

-

Analysis :

-

Histology and Immunohistochemistry : Callus tissue is harvested at various time points (e.g., days 10, 14, 21), sectioned, and stained (e.g., Safranin O/Fast Green) to visualize cartilage and bone formation. Immunohistochemistry is used to detect specific proteins like FAM57B2[12][13][15].

-

Micro-Computed Tomography (μCT) : Callus volume, bone mineral density, and other three-dimensional structural parameters are quantified[13].

-

Biomechanical Testing : At the study endpoint, the healed tibiae are subjected to mechanical testing (e.g., three-point bending) to determine properties such as stiffness and elastic modulus[12][13][15].

-

In Vitro Osteoblast and Chondrocyte Studies

-

Cell Culture :

-

Treatment : Cells are treated with varying concentrations of 24R,25-Dihydroxyvitamin D3.

-

Analysis :

-

Gene Expression : Quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes involved in osteogenesis (e.g., alkaline phosphatase, osteocalcin) and chondrogenesis[18][19].

-

Enzyme Activity : Alkaline phosphatase activity, an early marker of osteoblast differentiation, is measured[18][19].

-

Mineralization Assays : Alizarin Red S staining is used to visualize and quantify calcium deposition by mineralizing osteoblasts[18][19].

-

Concluding Remarks and Future Directions

The available evidence strongly supports a critical role for the vitamin D metabolite, 24R,25-Dihydroxyvitamin D3 , in promoting bone fracture healing, particularly through the endochondral ossification phase. Its unique signaling pathway involving the FAM57B2 receptor and lactosylceramide presents a novel target for therapeutic intervention. The preclinical data demonstrating enhanced biomechanical properties of healed bone following 24R,25-Dihydroxyvitamin D3 administration are promising for its potential clinical translation[12][15].

In contrast, the role of the cycloartane triterpenoid, This compound , in bone regeneration remains undefined. Future research is warranted to explore the biological activities of this and other related triterpenoids in skeletal tissues. Such studies could potentially unveil new classes of compounds with osteogenic or chondrogenic properties. For researchers in this field, it is crucial to maintain a clear distinction between these two similarly named but structurally and functionally disparate molecules. Further investigation into the potential synergistic or independent effects of vitamin D metabolites and phyto-derived triterpenoids could also represent an exciting new frontier in the development of therapies for bone fracture healing.

References

- 1. (24R)-24,25-Dihydroxycycloartan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actaeaepoxide 3-O-beta-D-xylopyranoside, a new cycloartane glycoside from the rhizomes of Actaea racemosa (Cimicifuga racemosa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Six new cycloartane glycosides from cimicifuga rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cycloartane glycosides from the rhizomes of Cimicifuga racemosa and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neocimicigenosides A and B, cycloartane glycosides from the rhizomes of Cimicifuga racemosa and their effects on CRF-stimulated ACTH secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. plantshoe.frec.vt.edu [plantshoe.frec.vt.edu]

- 12. Preclinical safety and efficacy of 24R,25-dihydroxyvitamin D3 or lactosylceramide treatment to enhance fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Cycloartane Triterpenoids: A Technical Guide

Disclaimer: Initial research for "24R,25-Dihydroxycycloartan-3-one" did not yield sufficient specific data for a dedicated technical guide. This document therefore provides a comprehensive overview of the broader class of cycloartane (B1207475) triterpenoids , to which this compound belongs. The therapeutic potential and mechanisms of action discussed are based on studies of various members of the cycloartane family and may offer insights into the potential activities of the specific compound of interest.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic skeleton with a distinctive cyclopropane (B1198618) ring.[1][2] These compounds are widely distributed in the plant kingdom and have been isolated from various medicinal plants.[1][3] Emerging research has highlighted the significant pharmacological potential of cycloartane triterpenoids, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, anti-aging, and immunomodulatory effects.[1][3] This technical guide will delve into the promising therapeutic applications of these compounds, with a focus on their anticancer and anti-inflammatory properties, detailing the experimental evidence and elucidating the underlying molecular mechanisms.

Potential Therapeutic Applications